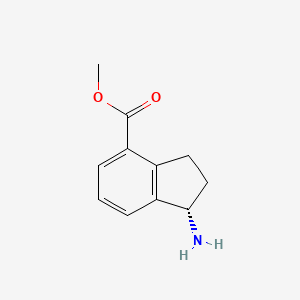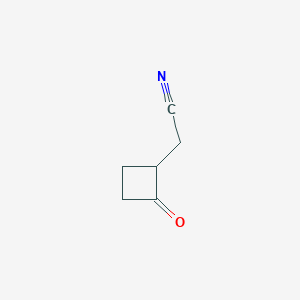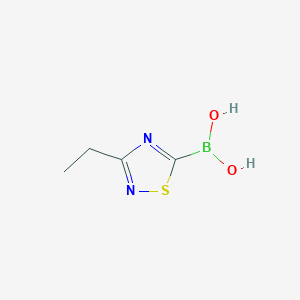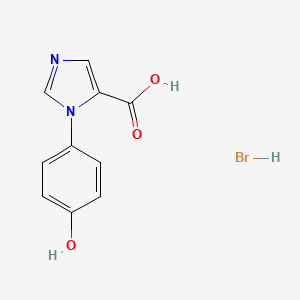![molecular formula C6H6N2O4S B13453771 1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrazole and thiazole rings
Métodos De Preparación
The synthesis of 1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of a pyrazole derivative with a thiazole derivative in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid can be compared with other similar compounds, such as:
- 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
- 2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid
These compounds share structural similarities but differ in their specific ring systems and functional groups, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific ring fusion and the presence of the carboxylic acid group, which can influence its interactions with other molecules and its overall properties.
Propiedades
Fórmula molecular |
C6H6N2O4S |
|---|---|
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
1,1-dioxo-2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4S/c9-6(10)4-3-7-8-1-2-13(11,12)5(4)8/h3H,1-2H2,(H,9,10) |
Clave InChI |
QLFWTIRVKKKURW-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2=C(C=NN21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)





amine dihydrochloride](/img/structure/B13453767.png)

![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)

![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
